molecular formula C22H19OSi B12624674 1-(Diphenylsiloxy)-3,4-dihydronaphthalene CAS No. 920984-91-4

1-(Diphenylsiloxy)-3,4-dihydronaphthalene

Katalognummer: B12624674
CAS-Nummer: 920984-91-4
Molekulargewicht: 327.5 g/mol
InChI-Schlüssel: XDTUJNLZASRYFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Diphenylsiloxy)-3,4-dihydronaphthalene is an organosilicon compound that features a naphthalene ring system bonded to a diphenylsiloxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylsiloxy)-3,4-dihydronaphthalene typically involves the reaction of 3,4-dihydronaphthalene with diphenylsilanol in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the siloxy bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Diphenylsiloxy)-3,4-dihydronaphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the naphthalene ring to a more saturated hydrocarbon.

    Substitution: The siloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce more saturated hydrocarbons.

Wissenschaftliche Forschungsanwendungen

1-(Diphenylsiloxy)-3,4-dihydronaphthalene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Industry: Used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Wirkmechanismus

The mechanism by which 1-(Diphenylsiloxy)-3,4-dihydronaphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The siloxy group can form hydrogen bonds and other interactions with these targets, influencing their activity and function. Pathways involved may include signal transduction and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

  • 1-(Trimethylsiloxy)-3,4-dihydronaphthalene
  • 1-(Phenylsiloxy)-3,4-dihydronaphthalene
  • 1-(Diphenylsiloxy)-naphthalene

Comparison: 1-(Diphenylsiloxy)-3,4-dihydronaphthalene is unique due to the presence of the diphenylsiloxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.

Eigenschaften

CAS-Nummer

920984-91-4

Molekularformel

C22H19OSi

Molekulargewicht

327.5 g/mol

InChI

InChI=1S/C22H19OSi/c1-3-12-19(13-4-1)24(20-14-5-2-6-15-20)23-22-17-9-11-18-10-7-8-16-21(18)22/h1-8,10,12-17H,9,11H2

InChI-Schlüssel

XDTUJNLZASRYFR-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=CC=CC=C2C(=C1)O[Si](C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.